

# A Comparative Efficacy Analysis of Upadacitinib and Adalimumab in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | НсР-Н    |           |  |
| Cat. No.:            | B1192843 | Get Quote |  |

Notice: The compound "**HcP-H**" is not a recognized investigational or approved drug. This guide uses a comparative analysis of Upadacitinib and Adalimumab for Rheumatoid Arthritis (RA) as a representative example of a product comparison for drug development professionals. This comparison is based on publicly available data from the SELECT-COMPARE clinical trial.

This guide provides a detailed comparison of the efficacy and mechanisms of action of two key treatments for moderate to severe rheumatoid arthritis: Upadacitinib, a Janus kinase (JAK) inhibitor, and Adalimumab, a tumor necrosis factor (TNF) inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.

#### **Mechanism of Action**

Upadacitinib: Upadacitinib is an oral, selective JAK1 inhibitor.[1][2][3] Janus kinases are intracellular enzymes that transmit signals from cytokine or growth factor receptors on the cell surface to the nucleus. This signaling cascade, known as the JAK-STAT pathway, is crucial in the pathogenesis of autoimmune and inflammatory diseases like rheumatoid arthritis.[1][2] By selectively inhibiting JAK1, upadacitinib modulates the signaling of several pro-inflammatory cytokines, including IL-6 and interferons, thereby reducing inflammation and preventing disease progression.[1][2][4]

Adalimumab: Adalimumab is a recombinant human monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF- $\alpha$ ).[5][6] TNF- $\alpha$  is a key proinflammatory cytokine that plays a central role in the inflammatory cascade of rheumatoid



arthritis, leading to joint inflammation, pain, and damage.[5][6][7] By binding to TNF- $\alpha$ , adalimumab prevents it from interacting with its receptors on the cell surface, thus blocking its downstream inflammatory effects.[6][7]

# Signaling Pathway of JAK1 Inhibition by Upadacitinib



Click to download full resolution via product page

Upadacitinib inhibits the JAK-STAT signaling pathway.

### Clinical Efficacy: Upadacitinib vs. Adalimumab

The following table summarizes key efficacy data from the SELECT-COMPARE phase 3 clinical trial, which evaluated the efficacy and safety of upadacitinib and adalimumab in patients with moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate. [8][9][10][11][12]



| Efficacy Endpoint                                       | Upadacitinib (15<br>mg, once daily) +<br>MTX | Adalimumab (40<br>mg, every other<br>week) + MTX | Placebo + MTX |
|---------------------------------------------------------|----------------------------------------------|--------------------------------------------------|---------------|
| ACR20 Response at<br>Week 12                            | 71%                                          | -                                                | 36%           |
| Clinical Remission<br>(DAS28-CRP <2.6) at<br>Week 12    | 29%                                          | -                                                | -             |
| CDAI Remission<br>(≤2.8) at 5 Years                     | 24.6%                                        | 18.7%                                            | -             |
| DAS28-CRP <2.6 at 5<br>Years                            | 31.8%                                        | 23.2%                                            | -             |
| No Radiographic<br>Progression (mTSS<br>≤0) at Week 192 | Numerically similar to<br>Adalimumab         | Numerically similar to Upadacitinib              | -             |

ACR20: American College of Rheumatology 20% improvement criteria. DAS28-CRP: Disease Activity Score 28-joint count with C-reactive protein. CDAI: Clinical Disease Activity Index. mTSS: modified Total Sharp Score.

### **Experimental Protocols**

SELECT-COMPARE Study Design: The SELECT-COMPARE trial was a phase 3, randomized, double-blind, placebo- and active-controlled study.[8][10][12]

- Participants: Patients aged 18 years or older with a diagnosis of moderate to severe active rheumatoid arthritis who had an inadequate response to methotrexate.[12]
- Randomization: Patients were randomized in a 2:2:1 ratio to receive:
  - Upadacitinib 15 mg once daily
  - Adalimumab 40 mg every other week



- Placebo
- All patients continued to receive a stable background dose of methotrexate.[8][10]
- Duration: The study included a 48-week double-blind treatment period, followed by a long-term extension of up to 10 years.[10][12]
- Primary Endpoints: The primary endpoints at week 12 were the proportion of patients achieving ACR20 response and the proportion of patients achieving clinical remission (DAS28-CRP <2.6).[11]</li>
- Rescue Therapy: Patients with an insufficient response by week 26 were eligible for rescue therapy, which involved switching to the alternative active treatment.[9][10][13]

## **Experimental Workflow of the SELECT-COMPARE Trial**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 3. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Humira: An Overview of FDA-Approved Uses and Mechanism Drugs.com Video [drugs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POS0849 LONG-TERM SAFETY AND EFFICACY OF UPADACITINIB OR ADALIMUMAB IN PATIENTS WITH RHEUMATOID ARTHRITIS: 5-YEAR DATA FROM THE SELECT-COMPARE STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. rmdopen.bmj.com [rmdopen.bmj.com]
- 11. hcplive.com [hcplive.com]
- 12. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term Efficacy and Safety Following Switch Between Upadacitinib and Adalimumab in Patients with Rheumatoid Arthritis: 5-Year Data from SELECT-COMPARE - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Upadacitinib and Adalimumab in Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192843#comparing-the-efficacy-of-hcp-h-with-similar-compounds]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com